CellTracker Red CMTPX

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CellTracker Red CMTPX: is a fluorescent dye used primarily for labeling and tracking live cells. It is known for its high specificity and stability, making it an essential tool in various biological and medical research applications. This dye can penetrate live cell membranes and bind to intracellular proteins, allowing for long-term tracking of cell movement, proliferation, and other dynamic behaviors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: CellTracker Red CMTPX is synthesized through a series of chemical reactions involving chloromethyl derivatives. The key step involves the reaction of a chloromethyl group with thiol groups inside the cell, mediated by glutathione S-transferase . This reaction transforms the dye into a cell-impermeant product that emits a strong fluorescent signal.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the chloromethyl derivatives, followed by purification and formulation into a dry powder or liquid form. The production process ensures high purity and consistency, making the dye suitable for various research applications .

Análisis De Reacciones Químicas

Types of Reactions: CellTracker Red CMTPX primarily undergoes substitution reactions. The chloromethyl group reacts with thiol groups inside the cell, forming a stable, fluorescent product .

Common Reagents and Conditions:

Reagents: Chloromethyl derivatives, thiol groups, glutathione S-transferase.

Conditions: The reaction typically occurs at physiological pH and temperature, ensuring compatibility with live cell environments.

Major Products: The major product of the reaction is a fluorescent adduct formed between the chloromethyl group and intracellular thiols. This product is cell-impermeant and emits a strong red fluorescence, making it ideal for long-term cell tracking .

Aplicaciones Científicas De Investigación

CellTracker Red CMTPX has a wide range of applications in scientific research, including:

Cell Biology: Used to monitor cell movement, proliferation, migration, and chemotaxis.

Medicine: Employed in cancer research to track tumor cell migration and invasion.

Chemistry: Utilized in studies involving cell signaling and metabolic pathways.

Industry: Applied in drug discovery and development to evaluate the effects of new compounds on cell behavior.

Mecanismo De Acción

CellTracker Red CMTPX exerts its effects through a glutathione S-transferase-mediated reaction. Once inside the cell, the chloromethyl group reacts with thiol groups, forming a stable, fluorescent adduct. This adduct is cell-impermeant, ensuring that the fluorescence signal is retained within the cell for extended periods . The dye’s strong fluorescence and minimal cytotoxicity make it ideal for long-term cell tracking and imaging .

Comparación Con Compuestos Similares

CellTracker Green CMFDA: Another fluorescent dye that requires enzymatic cleavage to activate its fluorescence.

CellTracker Orange CMRA: A fluorescent dye that emits orange fluorescence.

CellTracker Deep Red: Contains a succinimidyl ester reactive group that reacts with amine groups on proteins.

Uniqueness: CellTracker Red CMTPX is unique due to its high specificity, stability, and strong red fluorescence. Unlike some other dyes, it does not require enzymatic cleavage to activate its fluorescence, making it easier to use in various experimental conditions . Its ability to retain fluorescence for extended periods without affecting cell viability makes it a preferred choice for long-term cell tracking studies .

Propiedades

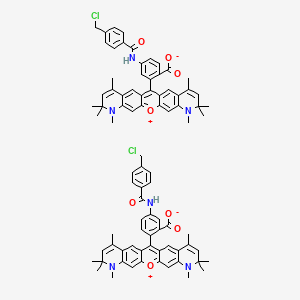

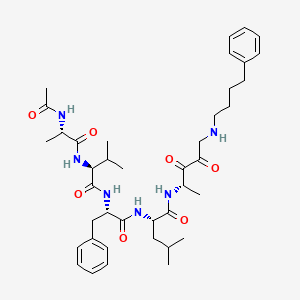

Fórmula molecular |

C84H80Cl2N6O8 |

|---|---|

Peso molecular |

1372.5 g/mol |

Nombre IUPAC |

4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate |

InChI |

InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49) |

Clave InChI |

NUAZOHBLTNHBQC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)